

Spectroscopic Data for Benzotriazol-1-yl-(2-iodophenyl)methanone Currently Unavailable

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Compound of Interest

Benzotriazol-1-yl-(2iodophenyl)methanone

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A comprehensive search for experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for the specific compound **Benzotriazol-1-yl-(2-iodophenyl)methanone** did not yield specific results for this exact molecule. The required quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as well as established experimental procedures for its synthesis and analysis, are not available in the public domain through the conducted searches.

While data exists for structurally related compounds—such as other substituted benzotriazole methanones or different N-acylbenzotriazoles—this information cannot be reliably extrapolated to the 2-iodo-substituted variant. The electronic and steric effects of the iodine atom at the ortho position of the phenyl ring would induce unique shifts and patterns in all spectroscopic analyses, making a direct comparison with other analogues inaccurate for a technical guide aimed at researchers.

To provide a framework for future analysis, should the data become available, this guide outlines the expected spectroscopic features and the methodologies that would be employed for characterization.

Predicted Molecular Structure and Key Features

The fundamental structure consists of a benzotriazole ring linked via a carbonyl group to a 2-iodophenyl ring. The analysis would focus on confirming the connectivity and the specific substitution patterns on both aromatic systems.



Caption: Molecular components of the target compound.

Anticipated Spectroscopic Data & Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton spectrum is expected to show distinct multiplets in the aromatic region (approx. 7.0-8.5 ppm). The four protons of the benzotriazole ring and the four protons of the 2-iodophenyl ring would likely overlap, requiring 2D NMR techniques (like COSY) for unambiguous assignment. The ortho-position of the iodine atom would significantly influence the chemical shifts of the adjacent protons on the phenyl ring.
- ¹³C NMR: The carbon spectrum would be characterized by a downfield signal for the carbonyl carbon (approx. 165-175 ppm). The carbon atom bearing the iodine (C-I) would show a signal at a characteristic chemical shift, typically shielded compared to an unsubstituted carbon. The remaining aromatic carbons would appear in the 110-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1720 cm⁻¹. Other key signals would include C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight. The exact mass of the molecular ion peak would be sought. A characteristic isotopic pattern would be expected due to the presence of iodine (127I), which is monoisotopic. Fragmentation analysis would likely show cleavage at the C-N bond (acyl-nitroxyl) and the bond between the carbonyl carbon and the iodophenyl ring.

Experimental Protocols General Synthesis Protocol

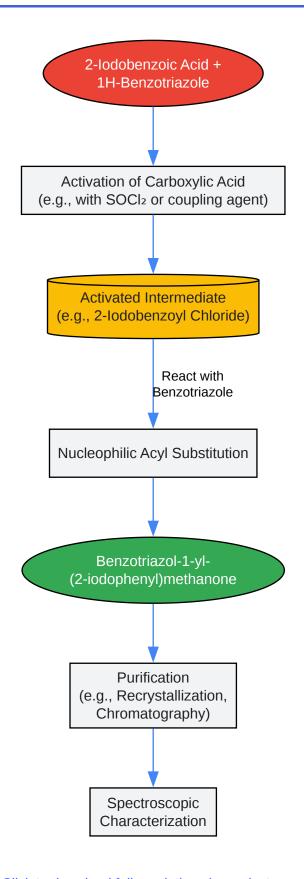






The synthesis of N-acylbenzotriazoles is typically achieved by reacting a carboxylic acid with 1H-benzotriazole. For the target compound, this would involve the reaction of 2-iodobenzoic acid with 1H-benzotriazole in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.





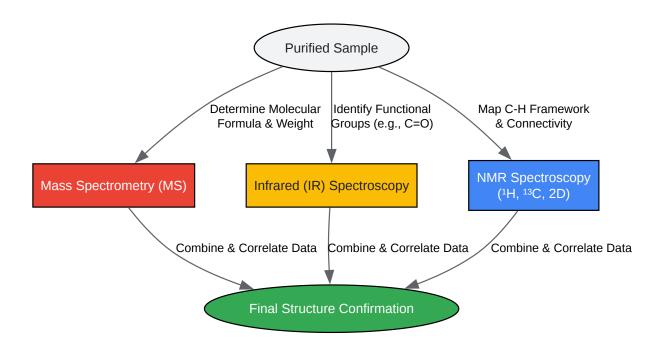
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Caption: General synthetic workflow for the target compound.



Spectroscopic Analysis Workflow

A standard workflow for structural elucidation combines multiple spectroscopic techniques to build a complete picture of the molecule.



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Caption: Integrated workflow for spectroscopic characterization.

This document serves as a template for what a comprehensive technical guide would entail. Researchers and drug development professionals are advised to seek out primary literature or perform their own synthesis and analysis to obtain the specific data required for **Benzotriazol-1-yl-(2-iodophenyl)methanone**.

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